REACTION_CXSMILES
|
[CH:1]([O:6][CH3:7])([O:4][CH3:5])OC.C=O.[C:10]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].[C:21]1(=O)[CH2:26][CH2:25]C[CH2:23][CH2:22]1>C([O-])C.[Na+].S(=O)(=O)(O)O.S([O-])(O)(=O)=O.[Na+].C(O)C>[O:4]1[C:1]2([CH2:25][CH2:26][CH2:21][CH2:22][CH2:23]2)[O:6][CH2:7][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])([C:10]([O:18][CH2:19][CH3:20])=[O:17])[CH2:5]1 |f:4.5,7.8|
|
Name
|
|
Quantity
|
148.4 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
160.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
C(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for a further 2 hours at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At first, the reaction mixture thus obtained
|
Type
|
TEMPERATURE
|
Details
|
by cooling to room temperature
|
Type
|
STIRRING
|
Details
|
With stirring
|
Type
|
WAIT
|
Details
|
after which the temperature was initially, for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
regulated to 50° C
|
Type
|
TEMPERATURE
|
Details
|
In the course of subsequent heating to 80° C.
|
Type
|
DISTILLATION
|
Details
|
a further 74.4 g of low-boiling components distilling over
|
Type
|
DISTILLATION
|
Details
|
Subsequent fractional distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(COC12CCCCC2)(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 246.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |